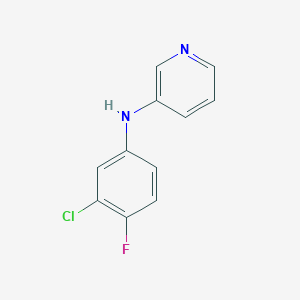
N-(3-Chloro-4-fluorophenyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-fluorophenyl)pyridin-3-amine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a pyridine ring via an amine linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)pyridin-3-amine typically involves the coupling of 3-chloro-4-fluoroaniline with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often incorporating advanced purification methods such as recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-4-fluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-fluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been identified as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), which plays a role in modulating neurotransmission in the brain . This interaction can influence various signaling pathways, making it a compound of interest in neurological research.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares a similar structural framework but with a pyrazolo ring instead of a pyridine ring.
3-Chloro-4-fluoroaniline: A precursor in the synthesis of N-(3-Chloro-4-fluorophenyl)pyridin-3-amine, it lacks the pyridine moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate mGlu4 receptors sets it apart from other similar compounds, highlighting its potential in therapeutic applications.
Propiedades
Fórmula molecular |
C11H8ClFN2 |
|---|---|
Peso molecular |
222.64 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8ClFN2/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h1-7,15H |
Clave InChI |
DIOLDEBCOSBTLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


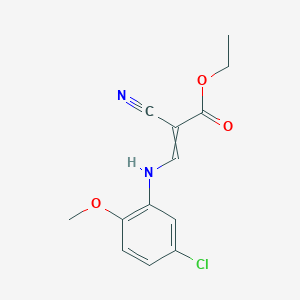
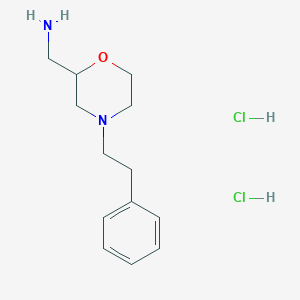
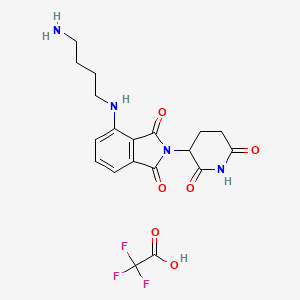
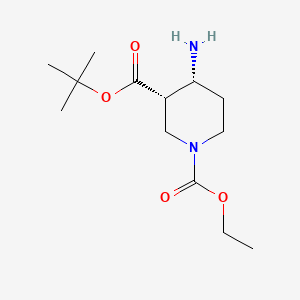
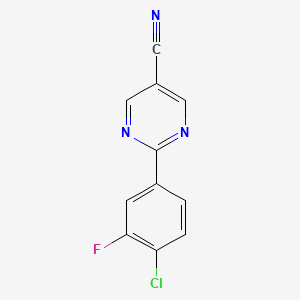
![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
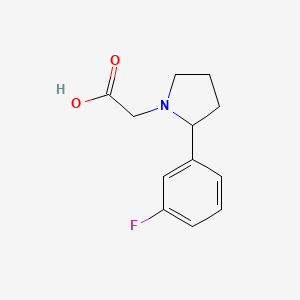
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
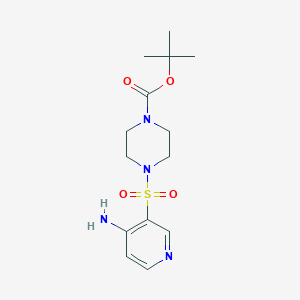
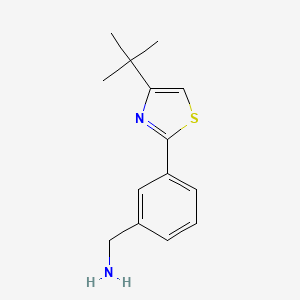
![[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
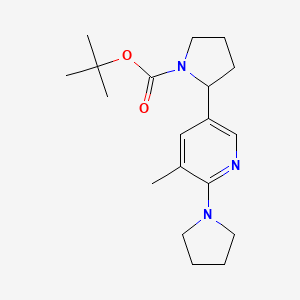
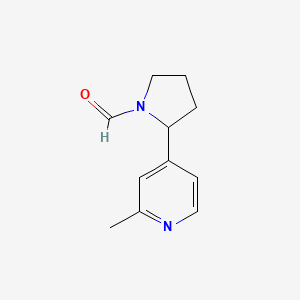
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
